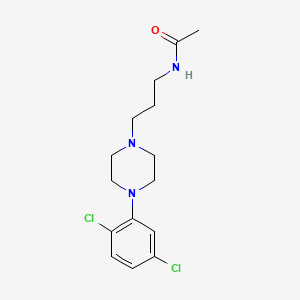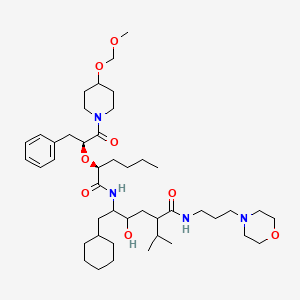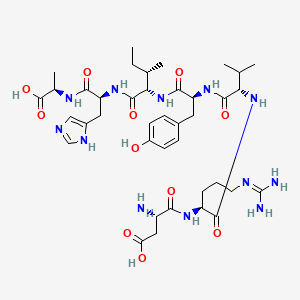
Acaprazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acaprazine is an anxiolytic and adrenolytic drug of the phenylpiperazine group.
Aplicaciones Científicas De Investigación
Adsorption Studies
Acaprazine, a variant of atrazine (a type of herbicide), has been the subject of various scientific research studies. One key area of research focuses on its adsorption properties. For instance, the study of the adsorption performance of atrazine on activated carbon fiber (ACF) reveals how such materials can be utilized for environmental remediation. This study found that the optimum conditions for atrazine removal involved a pH of 7 and a temperature of 20°C, demonstrating how different environmental factors can impact the efficiency of herbicide adsorption (Li, Liu, Liu, & Li, 2013).
Ecotoxicological Impacts
Another significant area of research is the ecotoxicological impact of atrazine. A scientometric analysis of studies focusing on atrazine's effects on microalgae and cyanobacteria revealed a growing interest in understanding its impact on non-target organisms. These studies are crucial for assessing environmental risks associated with herbicide use and guiding the development of new environmental policies (Castro et al., 2021).
Herbicide Toxicity and Bioremediation
The toxicity of atrazine on various organisms and the potential for bioremediation is another area of research. For example, a review on the bioremediation of atrazine highlighted recent developments in using microorganisms and plants to degrade atrazine in contaminated environments. This approach is considered eco-friendly and cost-effective for addressing atrazine pollution (Fan & Song, 2014).
Environmental Fate and Risk Assessment
Finally, studies have also been conducted to assess the environmental fate and risks of atrazine. For instance, an ecological risk assessment of atrazine in North American surface waters aimed to evaluate its potential ecological effects, focusing on aquatic plant communities. Such assessments are critical for determining the safe levels of atrazine in different ecosystems and informing regulatory decisions (Solomon et al., 1996).
Propiedades
Número CAS |
55485-20-6 |
|---|---|
Nombre del producto |
Acaprazine |
Fórmula molecular |
C15H21Cl2N3O |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |
Clave InChI |
SGYVNBUUTWSSJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Apariencia |
Solid powder |
Otros números CAS |
55485-20-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acaprazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)



![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)


![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)


